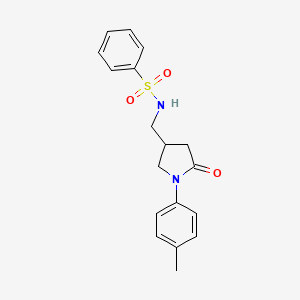

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a tolyl group, and a benzenesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tolyl group and the benzenesulfonamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile used.

Applications De Recherche Scientifique

The compound's biological activity has been a focal point of research. Studies indicate that sulfonamide derivatives can influence cardiovascular functions. For instance, experiments using isolated rat heart models have demonstrated that certain benzenesulfonamide derivatives can alter perfusion pressure and coronary resistance, suggesting potential antihypertensive properties .

Key Findings:

- Antihypertensive Effects : Some derivatives have shown to decrease perfusion pressure and coronary resistance, indicating their potential as antihypertensive agents.

- Calcium Channel Interaction : The interaction of benzenesulfonamide derivatives with calcium channels has been investigated, showing promise in cardiovascular applications .

Cardiovascular Health

The compound's ability to modulate cardiovascular parameters positions it as a candidate for developing antihypertensive medications. The following table summarizes findings from various studies on related sulfonamide compounds:

| Compound | Effect | Model Used | Reference |

|---|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased perfusion pressure | Isolated rat heart | Takenaka et al., 1982 |

| 4-tert-butyl-N-(5-(3-methoxyphenoxy)-6-{4-[(1-phenyl-methano-l)hydrazono]butoxy}pyrimidin-4-yl)benzene-sulfonamide | Reduced arterial blood pressure | Sprague-Dawley rats | Kanda et al., 2001 |

| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Inhibitor of carbonic anhydrase | Severe heart failure patients | Schwartz et al., 1995 |

Cancer Research

Emerging studies suggest that similar pyrrolidine derivatives may exhibit anticancer properties. The structural characteristics of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide could be modified to enhance selectivity towards cancer cells while minimizing side effects on normal cells.

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Antihypertensive Activity

In a controlled study involving isolated rat hearts, researchers administered N-(4-chloro-3-methylphenyl)-benzenesulfonamide and observed significant reductions in coronary resistance compared to control groups. This study highlighted the potential for developing new antihypertensive therapies based on the structure of benzenesulfonamides .

Case Study 2: Anticancer Potential

A recent investigation into pyrrolidine derivatives indicated that modifications similar to those found in this compound could lead to compounds with enhanced cytotoxicity against various cancer cell lines. These findings open avenues for further exploration in oncology .

Mécanisme D'action

The mechanism of action of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide include other pyrrolidine derivatives, tolyl-substituted compounds, and benzenesulfonamide analogs.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer specific properties such as enhanced stability, reactivity, or biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various mechanisms of action, in vitro and in vivo studies, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonamide group and an aromatic moiety, which may contribute to its biological properties. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Molecular Weight | 306.38 g/mol |

| Functional Groups | Pyrrolidine, Sulfonamide |

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, N-Heterocycles have been reported to show significant activity against various viruses, suggesting that this compound may also possess such activity through mechanisms like reverse transcriptase inhibition .

Anticancer Potential

Research has demonstrated that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway .

Enzyme Inhibition Studies

Inhibition of certain enzymes is a critical mechanism for many therapeutic agents. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The IC50 values for related compounds have been documented, indicating potent inhibitory effects that could be relevant for this compound.

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Example Compound A | Carbonic Anhydrase | 0.35 |

| Example Compound B | Reverse Transcriptase | 1.96 |

Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of related compounds demonstrated that certain derivatives could effectively inhibit the replication of viruses like HIV and HCV. The results suggested that modifications in the pyrrolidine structure can enhance antiviral activity, providing a rationale for further exploration of this compound in antiviral drug development .

Study 2: Anticancer Mechanisms

Another investigation into the anticancer properties of sulfonamide derivatives revealed significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, paving the way for this compound as a potential candidate for cancer therapy .

Propriétés

IUPAC Name |

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-14-7-9-16(10-8-14)20-13-15(11-18(20)21)12-19-24(22,23)17-5-3-2-4-6-17/h2-10,15,19H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDSCLXNKNBONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.